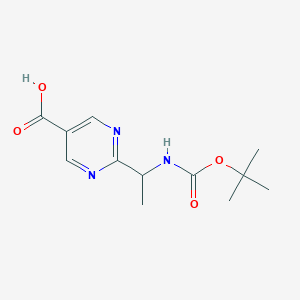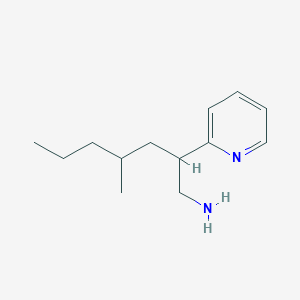
3',6-Difluorobiphenyl-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,6-Difluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an aldehyde group at the 2-position. This compound is primarily used in research and development due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,6-Difluorobiphenyl-2-carbaldehyde typically involves the fluorination of biphenyl derivatives followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods: While specific industrial production methods for 3’,6-Difluorobiphenyl-2-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 3’,6-Difluorobiphenyl-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3’,6-Difluorobiphenyl-2-carboxylic acid.
Reduction: 3’,6-Difluorobiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3’,6-Difluorobiphenyl-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’,6-Difluorobiphenyl-2-carbaldehyde largely depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparaison Avec Des Composés Similaires
3,3’-Difluorobiphenyl: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl-2-carbaldehyde: Similar but with fluorine atoms at different positions, which can affect its reactivity and applications.
2,2’-Difluorobiphenyl-4-carbaldehyde: Another isomer with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: 3’,6-Difluorobiphenyl-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the aldehyde group, which confer distinct electronic and steric properties. These features make it particularly useful in certain synthetic applications and research studies .
Propriétés
Formule moléculaire |
C13H8F2O |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
3-fluoro-2-(3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-3-9(7-11)13-10(8-16)4-2-6-12(13)15/h1-8H |
Clé InChI |
YKVLQXVNPXVRGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C2=C(C=CC=C2F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


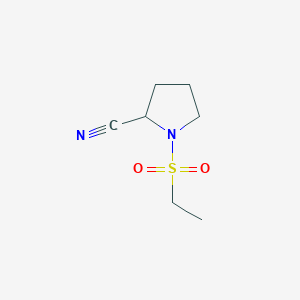
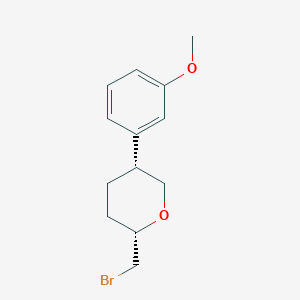
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)

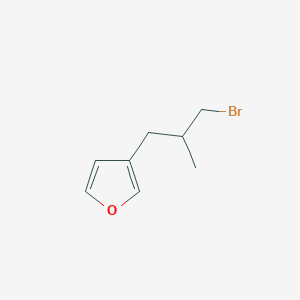
![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![tert-Butyl N-{[2-(trifluoromethyl)pyridin-3-yl]methyl}carbamate](/img/structure/B13200436.png)
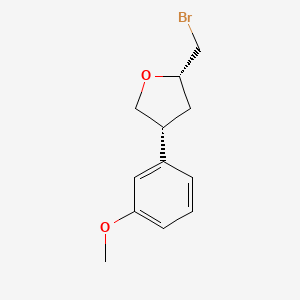
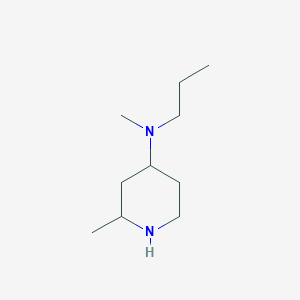
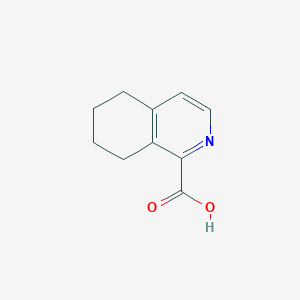
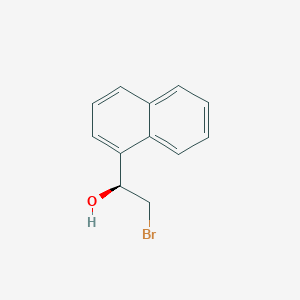
![3-[2-(1H-Imidazol-1-yl)ethoxy]aniline](/img/structure/B13200448.png)
